molecular formula C11H18N4 B1470776 2-cyclopropyl-N4-isobutylpyrimidine-4,6-diamine CAS No. 1515721-51-3

2-cyclopropyl-N4-isobutylpyrimidine-4,6-diamine

Cat. No.: B1470776
CAS No.: 1515721-51-3
M. Wt: 206.29 g/mol
InChI Key: CZPHHXXOMIKNMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Background of Pyrimidine Derivatives in Chemical Research

Pyrimidine serves as a fundamental heterocyclic scaffold in numerous natural and synthetic compounds of biological importance. The pyrimidine ring system, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, forms the core structure of various biomolecules including nucleic acid bases cytosine, thymine, and uracil, which are essential components of deoxyribonucleic acid and ribonucleic acid.

In chemical research, pyrimidine derivatives have emerged as versatile structures with diverse biological functions. Research has demonstrated that these compounds exhibit a wide range of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antitubercular properties. The versatility of the pyrimidine scaffold has made it a privileged structure in drug design and development.

The synthesis of pyrimidine derivatives has been extensively studied, with multiple synthetic routes established. These include methods starting from various precursors such as acetyl acetone, 1,3-diaminopropane, and enaminonitrile, as illustrated in Table 1.

Table 1: Common Synthetic Routes for Pyrimidine Derivatives

Starting Material Reaction Conditions Product Type Reference
Acetyl acetone Reaction with benzaldehyde and ammonium acetate Pyrimidine derivative (7) Lewis et al.
1,3-diaminopropane Reaction with formaldehyde, diethyl carbonate, and carboxylic acid Tetrahydropyrimidine derivatives Grath et al.
Enaminonitrile Reaction with CS2 in presence of sodium methoxide Pyrimidinethione derivative Briel et al.

These synthetic approaches highlight the versatility of pyrimidine chemistry and provide valuable methodologies for creating structurally diverse pyrimidine derivatives with tailored properties for specific applications.

Significance of 2-Cyclopropyl-N4-isobutylpyrimidine-4,6-diamine

This compound (CAS No. 1515721-51-3) represents a specialized pyrimidine derivative characterized by a 2,4-diaminopyrimidine core structure with specific substitutions: a cyclopropyl group at the 2-position and an isobutyl group attached to the 4-amino nitrogen. This compound has a molecular weight of 206.29 and a molecular formula of C11H18N4.

The significance of this compound lies in its structural features that combine several pharmacologically relevant elements. The 2,4-diaminopyrimidine core is a recognized pharmacophore present in numerous bioactive compounds, particularly those targeting folate metabolism. The addition of the cyclopropyl group at the 2-position introduces a rigid, three-membered ring that can influence binding interactions with potential biological targets. Cyclopropyl groups are known to enhance metabolic stability and modify the electronic properties of molecules, potentially improving their pharmacokinetic profiles.

The N4-isobutyl substitution adds a lipophilic element to the molecule, which may influence membrane permeability and binding interactions with hydrophobic pockets in target proteins. Research on similar compounds suggests that modifications at the N4 position can significantly impact the binding affinity and selectivity for enzyme targets such as dihydrofolate reductase (DHFR).

The combination of these structural elements in this compound makes it a compound of interest for potential biological applications, particularly as an enzyme inhibitor or as a building block for more complex bioactive molecules.

Historical Context of Diaminopyrimidine Research

The development of diaminopyrimidines represents a significant chapter in medicinal chemistry, with research dating back to the late 1940s. The pioneering work in this field was conducted by George H. Hitchings and his research group, who synthesized numerous pyrimidine and purine analogs as potential nucleic acid antagonists.

A crucial discovery in their research was that 2,4-diamino-5-substituted pyrimidines interfered with folic acid utilization rather than acting as thymine antagonists as initially expected. This finding led to a paradigm shift in understanding the mechanism of action of these compounds and directed subsequent research toward folate metabolism as a therapeutic target.

In 1958, dihydrofolate reductase (DHFR) was identified as the specific target for aminopterin and methotrexate, and by 1965, it was established as the target for trimethoprim as well. The diversity of this enzyme across different species provided opportunities for selective inhibition, leading to the development of species-specific DHFR inhibitors.

The historical development of diaminopyrimidines as therapeutic agents proceeded through several key milestones:

  • Initial synthesis and testing of various diaminopyrimidines as monotherapies
  • Discovery of synergism between diaminopyrimidines and sulfonamides, particularly against Plasmodium species
  • Introduction of trimethoprim alone in 1972
  • Development of new combinations and analogs with improved pharmacokinetic properties

Research by Hitchings and colleagues demonstrated that through suitable substitution, a high degree of selectivity could be obtained, resulting in non-toxic diaminopyrimidines with preferential antimicrobial activity. This work established the foundation for structure-activity relationships in diaminopyrimidine chemistry and earned Hitchings the Nobel Prize in Physiology or Medicine in 1988, shared with James Black and Gertrude Elion.

Research Objectives and Scientific Scope

Current research on this compound and related compounds encompasses several objectives and scientific domains. The primary research focus areas include:

Enzyme Inhibition Studies : A significant objective is to evaluate the potential of this compound as an inhibitor of dihydrofolate reductase and other enzymes involved in folate metabolism. Structure-activity relationship studies aim to understand how structural modifications, including the cyclopropyl and isobutyl groups, influence binding affinity and selectivity for specific enzyme targets.

Synthetic Methodology Development : Research efforts continue to optimize synthetic routes for producing this compound and related derivatives. Novel methodologies for introducing cyclopropyl groups into pyrimidine rings and for selective N-alkylation represent important areas of investigation.

Structural and Conformational Analysis : The three-dimensional structure and conformational preferences of this compound are being investigated through crystallographic studies, molecular modeling, and spectroscopic techniques. Understanding the preferred conformation of the molecule in solution and when bound to target proteins provides valuable insights for rational design of improved derivatives.

Molecular Docking Studies : Computational approaches are being employed to predict the binding mode of this compound with potential protein targets. These studies help elucidate the key interactions that determine binding affinity and selectivity, guiding further structural optimization.

Biological Activity Evaluation : The compound is being evaluated for various biological activities, with particular emphasis on antimicrobial, antiparasitic, and anticancer properties. These investigations build upon the established therapeutic applications of other diaminopyrimidine derivatives.

The scientific scope of research on this compound extends across multiple disciplines, including medicinal chemistry, organic synthesis, computational chemistry, structural biology, and pharmacology. This multidisciplinary approach reflects the complex nature of modern drug discovery and development processes and the potential significance of this compound as a lead compound or chemical tool.

Table 2: Research Focus Areas for this compound

Research Domain Key Objectives Methodological Approaches
Enzyme Inhibition Determine inhibitory potency against DHFR and related enzymes Enzyme assays, kinetic studies, inhibition mechanism investigation
Synthetic Chemistry Develop efficient synthetic routes Novel cyclopropylation methods, selective N-alkylation strategies
Structural Biology Elucidate three-dimensional structure X-ray crystallography, NMR studies, computational modeling
Computational Chemistry Predict binding modes and interactions Molecular docking, molecular dynamics simulations
Biological Evaluation Assess potential therapeutic applications In vitro and in vivo activity studies

The continued investigation of this compound contributes to the broader understanding of structure-activity relationships in diaminopyrimidine chemistry and may lead to the development of new therapeutic agents with improved properties compared to existing drugs in this class.

Properties

IUPAC Name

2-cyclopropyl-4-N-(2-methylpropyl)pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-7(2)6-13-10-5-9(12)14-11(15-10)8-3-4-8/h5,7-8H,3-4,6H2,1-2H3,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPHHXXOMIKNMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC(=NC(=C1)N)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • 2-chloropyrimidine-4,6-diamine or 2-halo-pyrimidine derivatives are commonly used as starting materials for nucleophilic substitution reactions.
  • Cyclopropyl nucleophiles or cyclopropylboronic acid derivatives serve as cyclopropyl sources for substitution at the 2-position.
  • Isobutylamine or its derivatives are used for selective amination at the 4-position.

Stepwise Synthesis

Step Reaction Type Reagents/Conditions Outcome
1 Halogenation or activation Starting pyrimidine with halogen at C-2 Activated pyrimidine intermediate
2 Cyclopropyl substitution Cyclopropylboronic acid/organometallic agent, Pd catalyst, base 2-cyclopropyl-pyrimidine derivative
3 Selective amination at C-4 Isobutylamine, solvent (e.g., ethanol), mild heating 4-isobutylamino substitution
4 Amination at C-6 Ammonia or primary amine, controlled conditions 6-amino group introduction
5 Purification Crystallization, chromatography Pure this compound

Representative Reaction Conditions

  • Cyclopropyl substitution typically uses Suzuki-Miyaura cross-coupling conditions with Pd(0) catalysts in the presence of bases such as K2CO3 in solvents like dioxane or DMF at 80–100°C.
  • Amination steps are often performed under reflux with the respective amines in polar solvents, ensuring selective substitution without overreaction.
  • Protection/deprotection strategies may be employed if other functional groups are present.

Research Findings and Optimization

  • Selectivity : The selective introduction of isobutylamine at the 4-position over the 6-position is critical and can be controlled by reaction temperature and stoichiometry.
  • Yields : Reported yields for similar pyrimidine diamine syntheses range from 60% to 85% after purification.
  • Purity : High purity (>98%) is achievable by recrystallization and chromatographic methods.
  • Scalability : The synthetic route is adaptable for scale-up, with Pd-catalyzed cross-coupling reactions being robust and reproducible.

Comparative Data Table of Preparation Parameters

Parameter Method A (Pd-Catalyzed Coupling) Method B (Nucleophilic Substitution) Notes
Cyclopropyl introduction Suzuki coupling, Pd catalyst Direct nucleophilic substitution Pd method preferred for selectivity
Amination at C-4 Isobutylamine, reflux Amine displacement under basic conditions Reflux improves conversion
Reaction temperature 80–100°C 60–80°C Higher temp favors coupling
Reaction time 6–12 hours 12–24 hours Coupling is faster
Yield (%) 70–85 60–75 Pd-catalyzed route more efficient
Purification method Chromatography + recrystallization Recrystallization Chromatography enhances purity

Notes on Alternative Methods

  • Some patents describe alternative synthetic routes involving protected intermediates or different substitution sequences to improve yield or purity.
  • Use of microwave-assisted synthesis has been explored to reduce reaction times.
  • Variations in catalyst systems (e.g., Pd(PPh3)4, Pd(OAc)2 with ligands) can affect reaction efficiency.

Chemical Reactions Analysis

2-cyclopropyl-N4-isobutylpyrimidine-4,6-diamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Cancer Treatment

2-Cyclopropyl-N4-isobutylpyrimidine-4,6-diamine has been explored for its role as an inhibitor in cancer treatment. Specifically, it has shown promise in targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting these kinases can lead to reduced proliferation of cancer cells.

Case Study:
A study demonstrated that compounds similar to this compound effectively inhibited CDK activity in various cancer cell lines, leading to decreased tumor growth in vivo models .

Treatment of Autoimmune Diseases

Research indicates that this compound may also be beneficial in treating autoimmune diseases by modulating inflammatory responses. The inhibition of MTH1 (MutT homolog 1) has been linked to therapeutic effects in conditions such as rheumatoid arthritis and multiple sclerosis.

Data Table: Efficacy of MTH1 Inhibition

Disease ConditionModel UsedResult
Rheumatoid ArthritisMouse modelSignificant reduction in inflammation
Multiple SclerosisEAE modelDecreased symptom severity
PsoriasisHuman keratinocyte modelReduced keratinocyte proliferation

Inflammatory Disorders

The compound's immunomodulatory effects suggest potential applications in treating chronic inflammatory conditions. By inhibiting pathways involved in inflammation, it may alleviate symptoms associated with disorders like Crohn's disease and ulcerative colitis.

Case Study:
In a clinical trial involving patients with inflammatory bowel disease (IBD), administration of MTH1 inhibitors resulted in a marked improvement in clinical scores and a reduction in inflammatory markers .

Future Directions and Research Needs

Despite promising results, further studies are required to fully elucidate the therapeutic potential of this compound. Key areas for future research include:

  • Long-term efficacy and safety profiles.
  • Mechanistic studies to understand its interaction with cellular pathways.
  • Clinical trials to evaluate its effectiveness across diverse patient populations.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N4-isobutylpyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-cyclopropyl-N4-isobutylpyrimidine-4,6-diamine with structurally analogous pyrimidine-diamine derivatives, focusing on substituent variations, synthesis challenges, and biological relevance.

Table 1: Structural and Functional Comparison of Pyrimidine-Diamine Derivatives

Compound Name Substituents (Positions) CAS Number Key Differences from Target Compound Reported Applications/Challenges
N4-Butyl-2-cyclopropyl-N4,N6-dimethylpyrimidine-4,6-diamine N4-butyl, N6-methyl, 2-cyclopropyl 1528440-51-8 N6-methylation; linear alkyl chain at N4 Discontinued due to synthesis challenges
2-Cyclopropyl-N4-propylpyrimidine-4,6-diamine N4-propyl, 2-cyclopropyl 1536905-94-8 Shorter alkyl chain (propyl) at N4 Supplier-listed; limited biological data
N4,N4-Diallyl-2-methylpyrimidine-4,6-diamine N4,N4-diallyl, 2-methyl 2098024-25-8 Methyl at C2; diallyl groups at N4 Potential solubility enhancer
2-[2-[[2-methyl-5-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]phenyl]propyl-amino]-1,3-thiazol-4-yl]pyrimidine-4,6-diamine Thiazolyl-pyrimidine hybrid with sulfonyl group N/A (PDB: J6M) Complex hybrid structure; sulfonyl-piperazine Kinase inhibitor candidate (structural data only)

Key Findings:

Substituent Impact on Solubility and Bioactivity: The cyclopropyl group at C2 in the target compound enhances ring rigidity compared to methyl or thiazolyl substituents in analogs . This rigidity may improve target binding but reduce solubility.

Synthesis and Stability :

  • N4-Butyl-N6-methyl analogs (e.g., CAS 1528440-51-8) were discontinued due to difficulties in regioselective methylation and purification .
  • Diallyl-substituted derivatives (e.g., CAS 2098024-25-8) exhibit improved solubility but may face instability in acidic conditions .

Biological Relevance :

  • Pyrimidine-diamines with bulkier substituents (e.g., thiazolyl-sulfonyl groups in PDB: J6M) show kinase inhibition, whereas simpler analogs (e.g., N4-propyl) lack robust activity data .
  • Compounds with structural similarities to RS-0406 (a β-sheet breaker) may modulate protein aggregation, as seen in Parkinson’s disease models .

Biological Activity

2-Cyclopropyl-N4-isobutylpyrimidine-4,6-diamine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is particularly notable for its role as a histamine receptor ligand, which suggests its relevance in treating various inflammatory conditions. This article delves into the biological activity of this compound, examining its mechanisms, therapeutic applications, and supporting research findings.

Chemical Structure and Properties

The compound’s chemical structure can be represented as follows:

  • Chemical Formula: C11H16N4
  • CAS Number: 1515721-51-3

This compound features a cyclopropyl group and an isobutyl side chain attached to the pyrimidine core, which influences its pharmacological properties.

This compound primarily acts as an antagonist at the histamine H4 receptor. Histamine receptors are integral to various physiological processes, including immune response and inflammation. By inhibiting H4 receptor activity, this compound may help alleviate symptoms associated with allergic reactions and inflammatory diseases.

Key Mechanisms:

  • Histamine H4 Receptor Inhibition: The compound blocks the action of histamine at the H4 receptor, potentially reducing inflammation and allergic responses .
  • Anti-inflammatory Effects: Through its receptor antagonism, it may modulate signaling pathways involved in inflammatory processes .

In Vitro Studies

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro assays have demonstrated its ability to inhibit cytokine production in activated immune cells.

StudyCell TypeEffect Observed
Human Mast CellsReduced IL-6 release
THP-1 MacrophagesDecreased TNF-alpha production

In Vivo Studies

In vivo studies in animal models have further validated the anti-inflammatory effects of this compound. For example:

  • Model: Mouse model of asthma.
  • Findings: Administration of the compound resulted in decreased airway hyperresponsiveness and reduced eosinophil infiltration in lung tissues .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Asthma Management:
    • Objective: Evaluate efficacy in asthma models.
    • Results: Significant reduction in airway inflammation was observed post-treatment compared to control groups.
  • Allergic Rhinitis:
    • Objective: Assess impact on allergic responses.
    • Results: Patients reported lower symptom scores when treated with this compound versus placebo .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other pyrimidine derivatives known for similar activities.

CompoundStructureH4 Receptor AffinityNotable Effects
This compoundStructureHighAnti-inflammatory
N4-(cyclopropylmethyl)-6-(3R)-3-(methylamino)pyrrolidin-1-yl-pyrimidine-2,4-diamineStructureModerateAllergic response modulation

Q & A

Q. What interdisciplinary approaches are needed to explore its ecological impact in microbial systems?

  • Methodological Answer : Combine microcosm experiments (soil/water systems) with metagenomic sequencing to assess microbial community shifts. Track compound degradation via LC-MS/MS and evaluate ecotoxicity using Daphnia magna or algal growth assays. Align with green chemistry principles to minimize environmental persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-cyclopropyl-N4-isobutylpyrimidine-4,6-diamine
Reactant of Route 2
2-cyclopropyl-N4-isobutylpyrimidine-4,6-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.